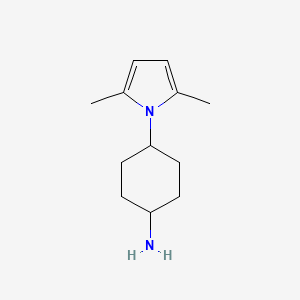

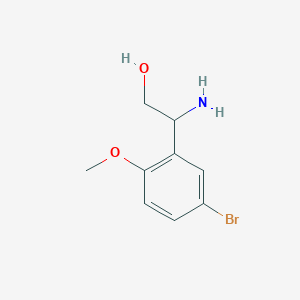

1-(Azetidin-3-yl)-4-ethylpiperazine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of azetidine derivatives has been described in various studies . For instance, azetidines can be prepared by the reduction of azetidinones (β-lactams) with lithium aluminium hydride . Another method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Molecular Structure Analysis

The InChI code for the related compound “[1-(azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride” is1S/C9H18N2O.2ClH/c12-7-8-1-3-11(4-2-8)9-5-10-6-9;;/h8-10,12H,1-7H2;2*1H . This provides a detailed description of the molecular structure. Chemical Reactions Analysis

The chemical reactions involving azetidine derivatives are diverse and complex . For example, the Suzuki–Miyaura cross-coupling reaction has been used for the synthesis and diversification of novel heterocyclic amino acid derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives can vary. For example, “[1-(azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride” is a powder that is stored at room temperature .Applications De Recherche Scientifique

Enzyme Inhibition and Synthesis of Inhibitors

A convergent synthesis of a potent human leukocyte elastase inhibitor, [S-(R,S)]-2-[4-[(4-methylpiperazin-1-yl)carbonyl]phenoxy]-3,3-diethyl-N-[1-[3,4-(methylenedioxy)phenyl]butyl]-4-oxo-1-azetidinecarboxamide (L-694,458), was achieved via chiral synthesis of key intermediates. This synthesis involved novel enantioselective lipase hydrolysis of ester and a chiral addition of Zn to piperonal, demonstrating the application of azetidine derivatives in enzyme inhibition and the synthesis of inhibitors (Cvetovich et al., 1996).

Potential Fungicidal Applications

Annulation of acid chloride on pyrazolone derivatives led to the synthesis of several 1-(2,3-diemthyl-1-phenylpyrazol-5-on-4-yl)-3,4-disubstituted-2-azetidinones, which were tested against two species of fungi. The study provided insights into structure-activity relationships, indicating potential fungicidal applications of azetidine derivatives (Giri et al., 1989).

Antitubercular Activity

Novel homopiperazine-pyrimidine-pyrazole hybrids, synthesized from ethyl 2-cyanoacetate and 4,6-dichloropyrimidine, showed potent in vitro antitubercular activity against M. tuberculosis H37Rv strains. These compounds demonstrated the potential of nitrogen-rich azetidine derivatives in antitubercular therapy (Vavaiya et al., 2022).

Antibacterial Applications

Newly synthesized 3-chloro-4-(substituted phenyl)-1-{[2-oxo-2-(5-phenyl-1Htetrazol1-yl) ethyl] amino} azetidin-2-ones, derived from Schiff bases of 5-phenyltetrazole, exhibited significant antibacterial and antifungal activities, highlighting their potential as antibacterial agents (Mohite & Bhaskar, 2011).

Drug Discovery and Modification

The Minisci reaction was employed to introduce azetidin-3-yl groups into heteroaromatic bases, demonstrating the utility of azetidine derivatives in drug discovery and modification. This method was applied to compounds like the EGFR inhibitor gefitinib, showcasing the versatility of azetidine derivatives in the synthesis of drug molecules (Duncton et al., 2009).

Mécanisme D'action

- Specifically, it inhibits L-type calcium channels in these cells . These channels play a crucial role in regulating intracellular calcium levels, which influence muscle contraction and blood pressure.

- Unlike some other calcium channel blockers, it does not induce reflex tachycardia (increased heart rate) due to vasodilation .

Target of Action

Mode of Action

Pharmacokinetics

- Details on absorption are not readily available in the provided sources. The compound has a high affinity for vascular tissue . Further information on metabolism and elimination is not specified. The gradual onset of action suggests sustained bioavailability.

Result of Action

Safety and Hazards

The safety and hazards associated with azetidine derivatives can vary depending on the specific compound. For example, “[1-(azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride” has been classified with the signal word “Warning” and associated with several hazard statements including H302, H315, H319, and H335 .

Orientations Futures

Propriétés

IUPAC Name |

1-(azetidin-3-yl)-4-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3/c1-2-11-3-5-12(6-4-11)9-7-10-8-9/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDHXJSILDAMHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine](/img/structure/B1528601.png)

![1-[(4-Bromo-3-fluorophenyl)methyl]piperazine](/img/structure/B1528606.png)

![1-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1528610.png)

![1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1528612.png)

![2-{[(2-Chloropyridin-4-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B1528618.png)